2-(1-Trityl-1H-imidazol-4-yl)ethanamine hydrochloride
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Overview
Description
2-(1-Trityl-1H-imidazol-4-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C24H23N3·HCl. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 2-(1-Trityl-1H-imidazol-4-yl)ethanamine hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis, Wallach synthesis, or from the dehydrogenation of imidazolines.
Tritylation: The imidazole ring is then tritylated using trityl chloride in the presence of a base such as pyridine or triethylamine.
Amination: The tritylated imidazole is then reacted with ethylenediamine to form the desired product.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
2-(1-Trityl-1H-imidazol-4-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
2-(1-Trityl-1H-imidazol-4-yl)ethanamine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-Trityl-1H-imidazol-4-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to metal ions in the active sites of enzymes, inhibiting their activity . Additionally, the compound can act as an antagonist at certain receptors, blocking their activation and subsequent signaling pathways .
Comparison with Similar Compounds
2-(1-Trityl-1H-imidazol-4-yl)ethanamine hydrochloride can be compared with other imidazole derivatives, such as:
2-(1H-Imidazol-4-yl)ethanamine: This compound lacks the trityl group and has different chemical properties and biological activities.
2-(1-Methyl-1H-imidazol-4-yl)ethanamine: This compound has a methyl group instead of a trityl group, leading to variations in its reactivity and applications.
Histamine: A naturally occurring imidazole derivative involved in immune responses and neurotransmission.
The uniqueness of this compound lies in its trityl group, which provides steric hindrance and influences its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C24H24ClN3 |
---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
2-(1-tritylimidazol-4-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C24H23N3.ClH/c25-17-16-23-18-27(19-26-23)24(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22;/h1-15,18-19H,16-17,25H2;1H |
InChI Key |
WEJOZOOMPJPQEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCN.Cl |
Origin of Product |
United States |
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